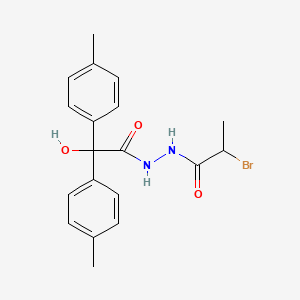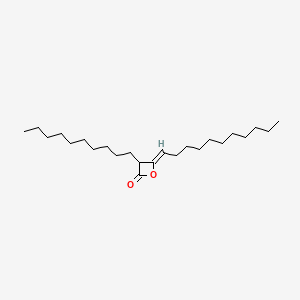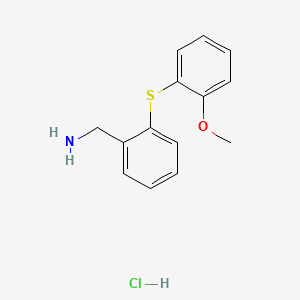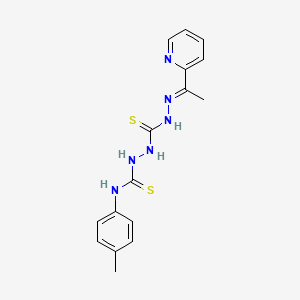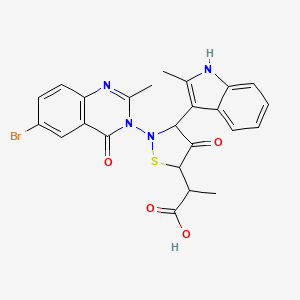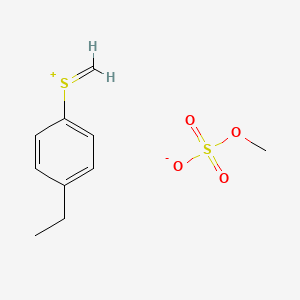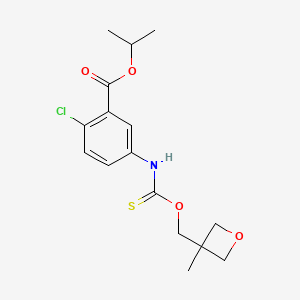
2,4(1H,3H)-Pyrimidinedione, 5-pentyl-1-((6R)-tetrahydro-2-hydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 5-pentyl-1-((6R)-tetrahydro-2-hydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)- is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by their unique structure, which includes two rings sharing a single atom, typically a carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-pentyl-1-((6R)-tetrahydro-2-hydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)- involves multiple steps. The process typically begins with the preparation of the pyrimidinedione core, followed by the introduction of the pentyl group and the spiro-fused furodioxaphosphorin ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 2,4(1H,3H)-Pyrimidinedione, 5-pentyl-1-((6R)-tetrahydro-2-hydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 5-pentyl-1-((6R)-tetrahydro-2-hydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)- has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying enzyme mechanisms or as a potential therapeutic agent. In medicine, its unique structure could be exploited for drug development, particularly in targeting specific molecular pathways. Industrially, it may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-pentyl-1-((6R)-tetrahydro-2-hydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other spiro compounds, such as Spiro[2.2]pentane and various spiro-fused heterocycles. These compounds share the characteristic spiro structure but differ in their specific functional groups and ring systems.
Uniqueness: What sets 2,4(1H,3H)-Pyrimidinedione, 5-pentyl-1-((6R)-tetrahydro-2-hydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)- apart is its unique combination of functional groups and the specific arrangement of its spiro-fused rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Properties
CAS No. |
99617-57-9 |
|---|---|
Molecular Formula |
C14H21N2O7P |
Molecular Weight |
360.30 g/mol |
IUPAC Name |
1-[(6R)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-pentylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H21N2O7P/c1-2-3-4-5-9-7-16(14(18)15-13(9)17)12-6-10-11(22-12)8-21-24(19,20)23-10/h7,10-12H,2-6,8H2,1H3,(H,19,20)(H,15,17,18)/t10?,11?,12-/m1/s1 |
InChI Key |
WMTJHPXDFVNEBJ-HTAVTVPLSA-N |
Isomeric SMILES |
CCCCCC1=CN(C(=O)NC1=O)[C@H]2CC3C(O2)COP(=O)(O3)O |
Canonical SMILES |
CCCCCC1=CN(C(=O)NC1=O)C2CC3C(O2)COP(=O)(O3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,10-Dihydro-7-methyl-10-oxo-1H-[1,3]dioxino[5,4-f]quinoline-9-carboxylic acid](/img/structure/B12705949.png)


